Benzyl2-amino-2-cyclopropylacetatehydrochloride
Description
Benzyl 2-amino-2-cyclopropylacetate hydrochloride is a synthetic organic compound characterized by a cyclopropane ring fused to an amino-acetate backbone, esterified with a benzyl group and stabilized as a hydrochloride salt. Its molecular formula is C₁₂H₁₅NO₂·HCl, with a molecular weight of 241.71 g/mol (calculated). This compound is primarily utilized as a pharmaceutical intermediate, particularly in synthesizing active pharmaceutical ingredients (APIs) requiring cyclopropane-containing motifs .
Properties
IUPAC Name |
benzyl 2-amino-2-cyclopropylacetate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO2.ClH/c13-11(10-6-7-10)12(14)15-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,13H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ROEBIZUFCASSSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(C(=O)OCC2=CC=CC=C2)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzyl2-amino-2-cyclopropylacetatehydrochloride typically involves the reaction of benzyl bromide with 2-amino-2-cyclopropylacetic acid in the presence of a base such as sodium hydroxide. The resulting product is then treated with hydrochloric acid to form the hydrochloride salt. The reaction conditions generally include:
Temperature: Room temperature to 50°C
Solvent: Aqueous or organic solvents like ethanol or methanol
Reaction Time: Several hours to overnight
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and purity. The use of automated systems ensures consistent reaction conditions and efficient production.
Chemical Reactions Analysis
Types of Reactions: Benzyl2-amino-2-cyclopropylacetatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or hydrogen peroxide under acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles like hydroxide ions or amines in the presence of a catalyst.
Major Products:
Oxidation Products: Nitroso or nitro derivatives.
Reduction Products: Amines or other reduced forms.
Substitution Products: Substituted benzyl derivatives.
Scientific Research Applications
Benzyl2-amino-2-cyclopropylacetatehydrochloride has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the synthesis of specialty chemicals and intermediates for pharmaceuticals.
Mechanism of Action
The mechanism of action of benzyl2-amino-2-cyclopropylacetatehydrochloride involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the benzyl and cyclopropyl groups contribute to its binding affinity and specificity. The compound may inhibit or activate certain enzymes or receptors, leading to its observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
To contextualize the properties and applications of benzyl 2-amino-2-cyclopropylacetate hydrochloride, it is compared with three compounds sharing functional or structural similarities: benzilic acid, memantine hydrochloride, and benzydamine hydrochloride.
Structural and Functional Group Analysis
| Compound | Molecular Formula | Key Functional Groups | Key Structural Features |
|---|---|---|---|
| Benzyl 2-amino-2-cyclopropylacetate HCl | C₁₂H₁₅NO₂·HCl | Amino, cyclopropyl, ester, benzyl | Cyclopropane ring, aromatic ester |
| Benzilic acid | C₁₄H₁₂O₃ | Hydroxyl, diphenyl, carboxylic acid | Two phenyl groups, α-hydroxy acid |
| Memantine hydrochloride | C₁₂H₂₁N·HCl | Adamantane, primary amine | Tricyclic adamantane framework |
| Benzydamine hydrochloride | C₁₉H₂₃NO·HCl | Benzyl ether, tertiary amine | Aromatic ether, tertiary amine |
Key Observations:
- Cyclopropane vs. Adamantane : The cyclopropane ring in the target compound provides steric hindrance and rigidity, contrasting with memantine’s adamantane group, which enhances lipophilicity and blood-brain barrier penetration .

- Aromatic Ester vs. Diphenyl Groups: The benzyl ester in the target compound differs from benzilic acid’s diphenyl-hydroxyl-acetic acid structure, which is known for its use in chemical synthesis (e.g., anticholinergic agents) .
- Amine Functionality : The primary amine in the target compound contrasts with benzydamine’s tertiary amine, which is critical for its anti-inflammatory and local anesthetic effects .

Physicochemical and Pharmacological Properties
Solubility and Stability
- Benzyl 2-amino-2-cyclopropylacetate HCl: High solubility in polar solvents (e.g., water, ethanol) due to the hydrochloride salt; stable under acidic conditions but prone to ester hydrolysis in alkaline environments.
- Benzilic Acid : Low water solubility (0.1 g/L at 25°C) due to hydrophobic diphenyl groups; stable in organic solvents .
- Memantine HCl : High aqueous solubility (≥50 mg/mL) due to the amine hydrochloride; stable across physiological pH ranges .
Pharmacological Relevance
- The target compound’s cyclopropane ring may enhance metabolic stability compared to linear alkyl chains in analogues like benzydamine, which undergoes rapid hepatic metabolism .
- Benzilic acid’s diphenyl structure is associated with anticholinergic activity, whereas the target compound lacks such activity due to the absence of a hydroxyl-carboxylic acid motif .
Biological Activity
Benzyl 2-amino-2-cyclopropylacetate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its synthesis, biological effects, structure-activity relationships (SAR), and relevant case studies that highlight its significance in medicinal chemistry.
The synthesis of Benzyl 2-amino-2-cyclopropylacetate hydrochloride typically involves the reaction of benzylamine with cyclopropylacetate derivatives. The hydrochloride salt form is often used to enhance solubility and stability in biological assays. The molecular structure can be represented as follows:
Pharmacological Effects
Benzyl 2-amino-2-cyclopropylacetate hydrochloride exhibits a range of biological activities, primarily as a modulator of neurotransmitter systems and potential anti-inflammatory effects. The following are key findings from recent studies:
- Neurotransmitter Modulation : Research has indicated that this compound may influence neurotransmitter release, particularly in the context of dopaminergic and serotonergic systems, which are critical for mood regulation and cognitive function .
- Anti-inflammatory Activity : Preliminary studies suggest that Benzyl 2-amino-2-cyclopropylacetate hydrochloride may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines and enzymes such as COX-2 and iNOS in cell line models .
Structure-Activity Relationships (SAR)
Understanding the SAR is crucial for optimizing the biological activity of Benzyl 2-amino-2-cyclopropylacetate hydrochloride. Variations in substituents on the benzyl ring and modifications to the cyclopropyl group have been shown to significantly impact potency and selectivity for target receptors. For instance:
- Electron-donating groups on the benzene ring tend to enhance binding affinity, while electron-withdrawing groups can reduce activity .
- Modifications to the amine group also affect the compound's interaction with biological targets, influencing its pharmacokinetic properties.
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of Benzyl 2-amino-2-cyclopropylacetate hydrochloride:
- In Vivo Studies : A study involving animal models demonstrated that administration of this compound resulted in significant reductions in inflammatory markers compared to control groups, suggesting potential therapeutic applications in conditions like arthritis .
- Cell Line Experiments : In vitro experiments using RAW264.7 macrophage cells showed that Benzyl 2-amino-2-cyclopropylacetate hydrochloride effectively reduced the expression of inflammatory mediators, indicating its role as a potential anti-inflammatory agent .
- Neuropharmacological Assessments : Behavioral tests in rodent models indicated that this compound may improve cognitive function and reduce anxiety-like behaviors, supporting its role as a neuroactive agent .
Summary of Findings
The biological activity of Benzyl 2-amino-2-cyclopropylacetate hydrochloride highlights its potential as a versatile pharmacological agent. Its ability to modulate neurotransmitter systems and exert anti-inflammatory effects positions it as a candidate for further research in therapeutic applications.
Q & A
Q. How can researchers optimize HPLC methods to resolve co-eluting impurities in this compound?
- Answer : Adjust mobile phase composition (e.g., 0.1% trifluoroacetic acid in acetonitrile) to improve peak resolution. For complex matrices, employ gradient elution (5–95% organic phase over 20 minutes). Compare with UPLC methods (e.g., benidipine hydrochloride assays) for enhanced sensitivity and shorter run times . Validate specificity using spiked impurity standards.
Q. What strategies mitigate cyclopropane ring strain during derivatization of this compound?
- Answer : Ring strain (∼27 kcal/mol) increases reactivity, leading to unintended openings. Use mild reagents (e.g., TEMPO for oxidations) and low temperatures (-20°C). For amino group modifications, employ Boc-protection to stabilize the cyclopropane moiety . Computational modeling (DFT) can predict strain-induced reaction pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


